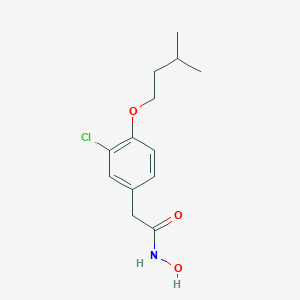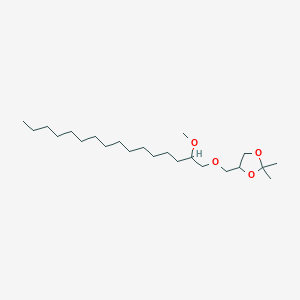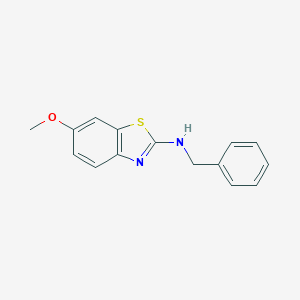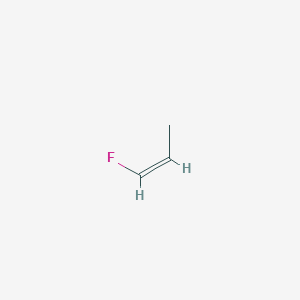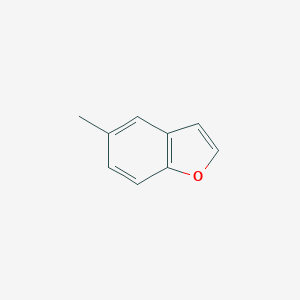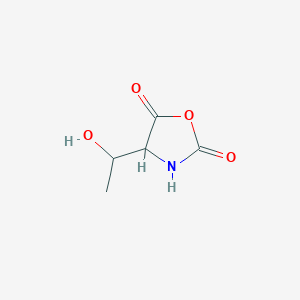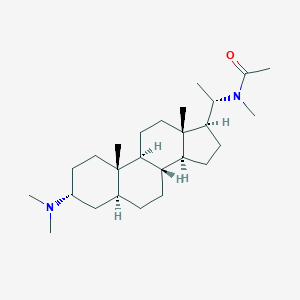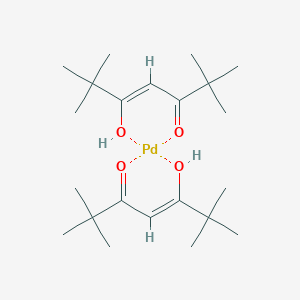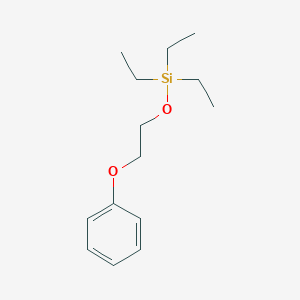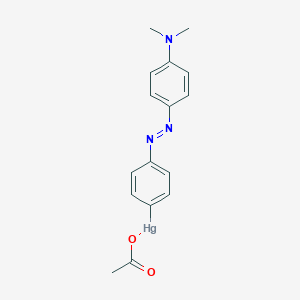
ORGOEGSBRIEKQT-UHFFFAOYSA-M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ORGOEGSBRIEKQT-UHFFFAOYSA-M is a complex organomercury compound It is known for its unique structure, which includes a mercury atom coordinated with an acetate group and a phenylazo group substituted with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ORGOEGSBRIEKQT-UHFFFAOYSA-M typically involves the reaction of mercury(II) acetate with 4-[[4-(dimethylamino)phenyl]azo]phenol. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the mercury center is oxidized to a higher oxidation state.
Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: The acetate group can be substituted with other ligands, such as halides or thiolates, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halides (e.g., sodium chloride) or thiolates (e.g., thiophenol).
Major Products Formed
Oxidation: Higher oxidation state mercury compounds.
Reduction: Reduced mercury species.
Substitution: New organomercury compounds with different ligands.
Scientific Research Applications
ORGOEGSBRIEKQT-UHFFFAOYSA-M has several scientific research applications:
Analytical Chemistry: Used as a reagent for the detection and quantification of mercury ions in environmental samples.
Materials Science: Employed in the synthesis of advanced materials with unique optical and electronic properties.
Biological Studies: Investigated for its interactions with biological molecules and potential use in bioimaging.
Medicinal Chemistry: Explored for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of this compound involves the coordination of the mercury center with various ligands. The dimethylamino group and phenylazo group play crucial roles in stabilizing the mercury center and facilitating its interactions with other molecules. The molecular targets and pathways involved include coordination with sulfur-containing biomolecules and potential inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- Phenylmercuric acetate
- Dimethylmercury
- Mercury(II) chloride
Comparison
ORGOEGSBRIEKQT-UHFFFAOYSA-M is unique due to its specific coordination environment and the presence of the dimethylamino and phenylazo groups. These structural features confer distinct chemical reactivity and potential applications compared to other organomercury compounds. For example, phenylmercuric acetate lacks the dimethylamino group, which affects its reactivity and applications in analytical chemistry.
Properties
CAS No. |
19447-62-2 |
|---|---|
Molecular Formula |
C16H17HgN3O2 |
Molecular Weight |
483.92 g/mol |
IUPAC Name |
acetyloxy-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]mercury |
InChI |
InChI=1S/C14H14N3.C2H4O2.Hg/c1-17(2)14-10-8-13(9-11-14)16-15-12-6-4-3-5-7-12;1-2(3)4;/h4-11H,1-2H3;1H3,(H,3,4);/q;;+1/p-1 |
InChI Key |
ORGOEGSBRIEKQT-UHFFFAOYSA-M |
SMILES |
CC(=O)O[Hg]C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CC(=O)O[Hg]C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Key on ui other cas no. |
19447-62-2 |
Pictograms |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Synonyms |
(4-((4-(dimethylamino)phenyl)azo)phenyl)mercuric acetate 4-DPAPM |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


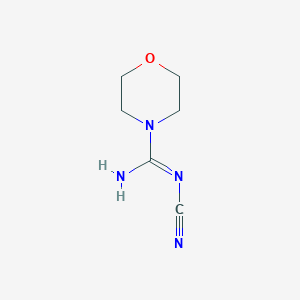

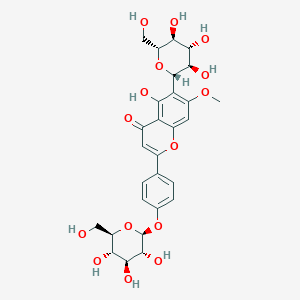
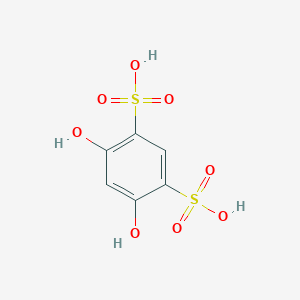
![(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B96405.png)
